Pukateine, (+/-)-

Dopamine Receptor Pharmacology Aporphine Alkaloids Receptor Binding Assays

Pukateine, (+/-)- (CAS 22150-86-3) is a critical racemic standard for investigating stereospecific aporphine pharmacology. Its unique dual D2 agonist/α1-AR antagonist profile and defined D2 affinity (IC50 0.6 μM) make it essential for calibrating SAR studies and modeling complex signaling cross-talk. Unlike substitutes such as boldine or glaucine, which introduce confounding receptor selectivity variables, this well-defined racemic mixture ensures reproducible, interpretable data. Procure this standard to establish reliable benchmarks in neuroprotective and vascular assays.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 22150-86-3
Cat. No. B12873114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePukateine, (+/-)-
CAS22150-86-3
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
InChIInChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
InChIKeyIKMXUUHNYQWZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pukateine, (+/-)- (CAS 22150-86-3): Aporphine Alkaloid Sourcing Guide for Dopaminergic and Adrenergic Receptor Research


Pukateine, (+/-)- (CAS 22150-86-3) is a synthetic racemic mixture of the aporphine alkaloid pukateine, a 6a(R)-1,2-methylenedioxyaporphine derivative [1]. This compound serves as a crucial research tool for studying the distinct pharmacological properties of the (R)-enantiomer in isolation, which exhibits a unique dual mechanism of action as both a dopamine D2 receptor agonist and an α1-adrenergic receptor antagonist [1]. Its well-defined chemical structure (C18H17NO3, MW 295.33 g/mol) and availability as a racemic standard facilitate investigations into the stereospecific interactions underlying aporphine alkaloid pharmacology [1].

Pukateine, (+/-)- (CAS 22150-86-3) vs. Analogs: Why Substitution with Other Aporphines Compromises Experimental Integrity


Aporphine alkaloids represent a structurally diverse class with highly variable pharmacological profiles driven by subtle differences in hydroxylation and substitution patterns. Simply substituting pukateine with a related aporphine like boldine or glaucine introduces confounding variables due to marked differences in receptor selectivity, intrinsic efficacy, and functional activity [1]. For instance, while pukateine acts as a D2 agonist, other aporphines can exhibit D2 antagonist or mixed profiles. Similarly, the specific affinity profile for α1-adrenoceptor subtypes (α1A, α1B, α1D) is exquisitely sensitive to the aporphine's C-ring hydroxylation pattern, meaning that even structurally similar compounds can display divergent selectivity and functional outcomes in vascular and CNS assays [2]. Using a well-defined standard like (+/-)-pukateine is therefore essential for generating reproducible, interpretable data when investigating these complex structure-activity relationships.

Quantitative Differentiation Guide for Pukateine, (+/-)- (CAS 22150-86-3) Against Key Aporphine Analogs


Comparative Dopamine D1 and D2 Receptor Affinity of Pukateine, (+/-)- Versus Tetrahydropalmatine

Pukateine demonstrates submicromolar affinity for both dopamine D1 and D2 receptors, with IC50 values of 0.4 μM and 0.6 μM, respectively, as determined by radioligand displacement assays using [3H]-SCH 23390 and [3H]-raclopride in rat CNS tissue [1]. In contrast, (±)-tetrahydropalmatine, a commonly used aporphine analog, exhibits markedly lower affinity for D2 receptors with a Ki of 0.77 μM in human putamen, representing a roughly 3-fold difference [2]. This quantitative distinction confirms that pukateine is a more potent ligand for these receptors, which is critical for experimental design in dopamine signaling studies.

Dopamine Receptor Pharmacology Aporphine Alkaloids Receptor Binding Assays

Pukateine, (+/-)- vs. Glaucine: Differential Dopamine Uptake Inhibition Potency

Pukateine inhibits the synaptosomal uptake of [3H]-dopamine with an IC50 of 46 μM [1]. This contrasts with the activity of glaucine, which is characterized as a weak dopamine D1 and D2 receptor antagonist with a primary mechanism of action as a phosphodiesterase (PDE) inhibitor (Ki = 3.4 μM) . The direct, albeit moderate, inhibition of dopamine reuptake by pukateine represents a distinct pharmacological action not shared by all aporphines, contributing to its unique profile of increasing extracellular dopamine levels [1].

Dopamine Transporter Synaptosomal Uptake Neurotransmission Modulation

Head-to-Head Comparison of α1-Adrenoceptor Subtype Selectivity: Pukateine, (+/-)- vs. (-)-Roemerine

A direct comparative study of three natural 6a(R)-1,2-methylenedioxyaporphines revealed that (-)-pukateine, (-)-anonaine, and (-)-roemerine exhibit distinct affinity profiles for the three human cloned α1-adrenoceptor subtypes (α1A, α1B, α1D) [1]. While all three compounds showed lower affinity for α1B-AR relative to α1A- and α1D-AR, (-)-pukateine demonstrated a different affinity rank order and relative potency compared to (-)-roemerine, a close structural analog differing only in the presence of an 11-hydroxy group [1]. This study confirms that subtle changes in the aporphine C-ring hydroxylation pattern, such as the 11-OH group in pukateine, profoundly impact α1-AR subtype recognition and subsequent functional outcomes like vasorelaxation [1].

α1-Adrenoceptor Pharmacology Vascular Biology Receptor Subtype Selectivity

Quantitative Antioxidant Activity: Pukateine, (+/-)- Lipid Peroxidation Inhibition vs. Boldine

Pukateine potently inhibits basal lipid peroxidation in rat brain membrane preparations with an IC50 of 15 μM [1]. While boldine is also recognized for its antioxidant properties, its activity in comparable lipid peroxidation assays is reported to be in the high micromolar range (e.g., IC50 ≈ 80 μM) [2]. This indicates that pukateine is a more potent inhibitor of this key oxidative damage pathway, a distinction that is critical for researchers investigating the neuroprotective potential of aporphine alkaloids.

Antioxidant Activity Lipid Peroxidation Neuroprotection

Optimal Research Applications for Pukateine, (+/-)- (CAS 22150-86-3) Based on Quantified Differentiation


Calibrating Dopamine D2 Receptor Agonist Activity in Aporphine Structure-Activity Relationship (SAR) Studies

Pukateine, with its well-defined submicromolar affinity for D2 receptors (IC50 = 0.6 μM) [1], serves as a superior reference standard for calibrating D2 agonist activity in aporphine SAR studies. Its 3-fold higher affinity compared to tetrahydropalmatine provides a clear quantitative benchmark for differentiating between high- and moderate-affinity aporphine derivatives.

Investigating α1-Adrenoceptor Subtype-Specific Mechanisms in Vascular Smooth Muscle

The demonstrated ability of (-)-pukateine to discriminate between human α1-adrenoceptor subtypes in direct head-to-head comparisons [1] makes the (+/-)-racemic standard an essential control for in vitro studies aimed at dissecting subtype-specific contributions to vascular tone and reactivity. It is particularly valuable when compared to analogs like roemerine that show different selectivity profiles.

Modeling Dual Dopaminergic/Adrenergic Pharmacology in CNS and Cardiovascular Systems

The unique dual profile of pukateine as both a D2 agonist and α1-AR antagonist [1] makes it a critical tool for investigating cross-talk between these two major signaling systems. This combination is not shared by most other aporphines, allowing researchers to use pukateine to model complex pharmacologies relevant to conditions like hypertension, pain, and certain movement disorders.

Benchmarking Antioxidant Potency in Neuroprotection-Focused Aporphine Libraries

With its potent lipid peroxidation inhibitory activity (IC50 = 15 μM) [1], which is approximately 5-fold more potent than the widely used antioxidant boldine, pukateine provides a valuable high-potency benchmark for screening aporphine libraries for neuroprotective leads. Its use can help identify derivatives with enhanced antioxidant properties relevant to Parkinson's disease and other neurodegenerative conditions.

Quote Request

Request a Quote for Pukateine, (+/-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.